2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine An inhibitor for stable free radical polymerizations.

Brand Name: Vulcanchem
CAS No.: 154554-67-3
VCID: VC20793557
InChI: InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3
SMILES: CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

CAS No.: 154554-67-3

Cat. No.: VC20793557

Molecular Formula: C17H27NO

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine - 154554-67-3

Specification

CAS No. 154554-67-3
Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
IUPAC Name 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine
Standard InChI InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3
Standard InChI Key WURBRXPDUPECQX-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C
Canonical SMILES CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C

Introduction

Overview of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine is a synthetic organic compound belonging to the piperidine class. Its chemical structure is characterized by a piperidine ring substituted with two tert-butyl groups and a phenylethoxy group. This compound is notable for its application as a stable free radical polymerization inhibitor, making it significant in polymer chemistry.

Synthesis and Applications

The synthesis of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine typically involves the reaction of piperidine derivatives with phenylacetic acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide). This process results in the formation of alkoxyamines which are crucial for controlled radical polymerization techniques.

Applications:

  • Polymer Chemistry: Used as an inhibitor in stable free radical polymerizations.

Safety and Handling

According to safety data:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

Proper handling procedures should be followed to minimize exposure and ensure safety during use.

Research Findings

Recent studies have highlighted the effectiveness of this compound in improving the stability and molecular weight distribution of polymers produced through nitroxyl-controlled polymerization methods. The following table summarizes key research findings:

Study ReferenceKey Findings
Matyjaszewski et al., Macromolecules (1998)Demonstrated the use of this compound in achieving high purity polymers with narrow molecular weight distributions.
PubChem Database (2025)Provided chemical identifiers and safety warnings associated with the compound.
LGC Standards (2025)Offered insights into product specifications and purity levels (>95% HPLC).

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